Bienvenue dans la boutique en ligne BenchChem!

(rac)-AG-205

Cancer stem cells PGRMC1 Drug resistance

This is a distinct PGRMC1 probe with rapid, context-dependent action vs. siRNA or PR antagonists. Essential for evaluating PGRMC1 dependency in cancer stem cells and reversing TKI resistance. Off-target galactosyltransferase inhibition at low µM enables dual-pathway studies. Verify purity before use.

Molecular Formula C22H23ClN6OS
Molecular Weight 455 g/mol
CAS No. 442656-02-2
Cat. No. B1665634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(rac)-AG-205
CAS442656-02-2
SynonymsAG 205
cis-2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-ethanone, cis-5-(((1-(4-chlorophenyl)-1H-tetraazol-5-yl)sulfanyl)acetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3-b)indole
Molecular FormulaC22H23ClN6OS
Molecular Weight455 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl
InChIInChI=1S/C22H23ClN6OS/c1-14-3-8-19-17(11-14)18-12-27(2)10-9-20(18)28(19)21(30)13-31-22-24-25-26-29(22)16-6-4-15(23)5-7-16/h3-8,11,18,20H,9-10,12-13H2,1-2H3
InChIKeyGJNBAISSZRNGTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ethanone, 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)- (CAS 442656-02-2): A PGRMC1-Focused Research Tool


CAS 442656-02-2, known as (rac)-AG-205 or AG-205, is a tetrazolylthio-pyridoindole ethanone derivative that functions as a small-molecule ligand of progesterone receptor membrane component 1 (PGRMC1). It alters the spectroscopic properties of the PGRMC1-heme complex and is widely used as a pharmacological probe to interrogate PGRMC1-mediated signaling pathways, including sterol synthesis gene induction [1], cell cycle regulation , and resistance to targeted therapies [2]. Its purity is typically ≥97% by HPLC , and it exhibits solubility up to 50 mM in DMSO .

Why Generic PGRMC1 Inhibitors Cannot Substitute for Ethanone, 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)- (CAS 442656-02-2)


The scientific utility of this compound as a PGRMC1 tool cannot be replicated by generic PGRMC1 ligands or progesterone receptor antagonists due to its distinct polypharmacology and context-dependent effects. Unlike siRNA-mediated knockdown which requires transfection and delays [1], or classical PR antagonists like RU486 which act on nuclear receptors , AG-205 offers rapid chemical inhibition of PGRMC1 function. Critically, AG-205 exhibits off-target activities—including inhibition of UDP-galactose:ceramide galactosyltransferase at low µM concentrations [2] and PGRMC1-independent upregulation of sterol synthesis genes [3]—that are absent in genetic knockdown controls. These pleiotropic effects mean that experimental outcomes obtained with AG-205 cannot be directly extrapolated to other PGRMC1-targeting modalities, nor can structurally similar analogs be assumed equivalent without head-to-head quantitative validation.

Quantitative Differentiation of CAS 442656-02-2: Head-to-Head Evidence for Scientific Selection


AG-205 vs. Erlotinib and ERK Inhibitor PD98059: Selective Cytotoxicity in Lung Cancer Stem Cells

In lung tumor-derived stem cells, AG-205 (IC50 = 95 μM) induced significant cell rounding and death, whereas treatment with the EGFR inhibitor erlotinib and the ERK inhibitor PD98059 showed no comparable cytotoxic effect. This indicates a PGRMC1-specific vulnerability in cancer stem cells that is not addressed by EGFR or ERK pathway inhibition [1].

Cancer stem cells PGRMC1 Drug resistance Lung cancer

AG-205 vs. siRNA Knockdown: Divergent Transcriptomic Effects in Endometrial Cells

Transcriptomic analysis revealed that 30 μM AG-205 significantly upregulated cholesterol biosynthesis and steroidogenesis genes in human endometrial cell lines, an effect that was not reproduced by siRNA-mediated knockdown of PGRMC1 or related MAPR proteins. AG-205 retained its gene-induction capacity even when all MAPRs were silenced, demonstrating PGRMC1-independent pharmacology [1].

Endometrial biology Transcriptomics PGRMC1 Off-target

AG-205 vs. Untreated Control: Concentration-Dependent Inhibition of Galactosylceramide Synthesis

AG-205 inhibited galactosylceramide synthesis in CHO cells with a similar potency in both wild-type and PGRMC1/PGRMC2 double-knockout cells, indicating PGRMC1-independent inhibition of UDP-galactose:ceramide galactosyltransferase. Quantitative analysis showed that low μM concentrations of AG-205 strongly reduced sulfatide synthesis in SMKT-R3 renal cancer cells, providing a direct measure of its off-target metabolic effect [1].

Sphingolipid metabolism Galactosylceramide PGRMC1 Off-target

AG-205 in Breast Cancer Cells: Differential Phosphoproteome Modulation vs. PGRMC1 Silencing

Treatment of ZR-75-1 and MDA-MB-468 breast cancer cells with 50 μM AG-205 produced distinct phosphoproteome alterations compared to PGRMC1 silencing. Volcano plot analysis (P < 0.05) revealed overlapping but non-identical sets of significantly down- and upregulated phosphoproteins, indicating that chemical inhibition with AG-205 and genetic depletion of PGRMC1 affect partially divergent signaling networks [1].

Breast cancer Phosphoproteomics PGRMC1 Signaling

AG-205 vs. PGRMC1 Knockdown: Comparable FOXO1 Upregulation in Decidualizing Endometrial Stromal Cells

Both AG-205 (10 μM) and PGRMC1 siRNA knockdown increased FOXO1 expression and senescence-associated β-galactosidase activity in cAMP analog- and progesterone-treated endometrial stromal cells. FOXO1 knockdown reversed the senescence phenotype, confirming functional equivalence between chemical inhibition and genetic depletion in this specific context [1].

Decidualization FOXO1 Senescence Endometrium

AG-205 Reverses Erlotinib Resistance: Functional Antagonism of PGRMC1-EGFR Interaction

In erlotinib-resistant PC9/ER lung adenocarcinoma cells, AG-205 treatment disrupted the PGRMC1-EGFR interaction and restored erlotinib sensitivity. Immunoprecipitation assays confirmed reduced EGFR-PGRMC1 binding in the presence of AG-205 and erlotinib. Additionally, AG-205 decreased β-catenin expression and upregulated IκBα, indicating modulation of Wnt/β-catenin and NF-κB crosstalk. While the exact concentration used is not specified in the abstract, the effect is robust and mechanistically defined [1].

EGFR-TKI resistance Lung adenocarcinoma PGRMC1 Erlotinib

Optimal Research Applications for Ethanone, 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)- (CAS 442656-02-2)


Investigating Cancer Stem Cell Viability in PGRMC1-Expressing Tumors

Based on direct evidence that AG-205 induces selective cytotoxicity in lung tumor-derived stem cells (IC50 = 95 μM) while erlotinib and PD98059 are ineffective [1], researchers should utilize this compound to assess PGRMC1 dependency in cancer stem cell populations. This is particularly relevant for tumors with high PGRMC1 expression, including lung, breast, colon, and ovarian cancers.

Studying Acquired EGFR-TKI Resistance in Non-Small Cell Lung Cancer

AG-205 disrupts PGRMC1-EGFR binding and restores erlotinib sensitivity in resistant PC9/ER cells [1]. It is therefore an essential tool for mechanistic studies of PGRMC1-mediated TKI resistance and for screening combination strategies that target the PGRMC1-EGFR axis.

Decidualization and Endometrial Senescence Research

AG-205 (10 μM) mimics PGRMC1 siRNA knockdown by upregulating FOXO1 and promoting senescence in decidualizing endometrial stromal cells [1]. This application is well-suited for temporal studies of PGRMC1 function during the secretory phase of the menstrual cycle or in endometriosis models.

Sphingolipid Metabolism and Galactosylceramide Synthesis Studies

Due to its off-target inhibition of UDP-galactose:ceramide galactosyltransferase at low μM concentrations, independent of PGRMC1 expression [1], AG-205 can be employed as a chemical probe for galactolipid synthesis pathways. This is particularly useful in renal cancer cell models (e.g., SMKT-R3) and CHO cell systems expressing galactosylceramide synthase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for (rac)-AG-205

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.